molecular formula C12H12N2O3S B2824080 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-52-3

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2824080
CAS No.: 851288-52-3
M. Wt: 264.3
InChI Key: NXLTVMWPJNDKIJ-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a high-purity synthetic compound intended for research use only. This molecule features a distinct structure comprising an imidazole ring linked to a 3-methoxyphenyl group and an acetic acid side chain via a sulfanyl bridge. Imidazole-based molecular hybrids, such as this one, are a significant area of investigation in medicinal chemistry, particularly in the ongoing effort to overcome antibiotic resistance . A primary research application for this class of compounds is the development of novel antibacterial agents. Imidazole hybrids are studied for their potential activity against a range of serious pathogens, including ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The proposed mechanism of action for related antibacterial imidazole compounds can involve the generation of toxic radical species that inhibit DNA synthesis and cause DNA strand breaks, leading to bacterial cell death . Researchers value this compound for its potential as a dual-targeting agent, which may help impair resistance development and improve pharmacokinetic properties compared to conventional therapies . This product is offered as a solid powder. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. For safe handling, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)14-6-5-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLTVMWPJNDKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 3-methoxyaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The imidazole ring can be reduced under specific conditions.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced imidazole derivatives.

  • Substitution: : Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a mechanism for tumor growth suppression .
  • Antimicrobial Properties: The compound's efficacy against various bacterial strains has been documented. It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The compound's biological activity extends beyond anticancer and antimicrobial effects:

  • Antiprotozoal Activity: Research has indicated that derivatives possess strong antiprotozoal properties, effective against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups enhance efficacy .

Chemical Industry

In addition to its biological applications, 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid serves as a precursor in synthesizing more complex molecules used in chemical processes and material development.

Activity TypeTarget OrganismsObserved EffectsReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntiprotozoalEntamoeba histolytica, GiardiaStrong antiprotozoal activity

Table 2: Synthesis Conditions

Reaction TypeReagents UsedConditions
CyclizationThioacetamideControlled temperature & pH
Nucleophilic SubstitutionMethoxyphenyl derivativesSpecific reaction conditions

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of an analog derived from this compound on MCF7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 3-OCH₃ C₁₂H₁₂N₂O₃S 272.30 Urease inhibition (hypothesized)
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide 3,5-CH₃ C₁₄H₁₆N₄O₂S 320.37 Helicobacter pylori urease inhibitor (PDB: 6ZJA)
2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 3-Cl, 2-CH₃ C₁₃H₁₂ClN₂O₂S 310.76 Increased lipophilicity; antimicrobial potential
2-{[1-(4-Trifluoromethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 4-CF₃ C₁₃H₁₀F₃N₂O₂S 330.29 Enhanced acidity due to electron-withdrawing CF₃
2-{[1-(4-Isopropylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 4-CH(CH₃)₂ C₁₅H₁₈N₂O₂S 298.38 High steric bulk; research applications
2-{[1-(4-Fluorophenyl)-4-(1,3-benzothiazol-2-yl)-1H-imidazol-2-yl]sulfanyl}acetic acid 4-F, benzothiazole fusion C₁₈H₁₂FN₃O₂S₂ 385.43 Anticancer/antimicrobial screening

Electronic and Solubility Effects

  • The methoxy group improves aqueous solubility compared to hydrophobic substituents like CF₃ or isopropyl .
  • Electron-withdrawing groups (e.g., 4-CF₃, 3-Cl) : Lower pKa of the acetic acid moiety, increasing ionization at physiological pH. This may enhance binding to metal ions (e.g., nickel in urease) .

Biological Activity

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, a compound characterized by its unique imidazole and methoxyphenyl moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.3 g/mol
  • CAS Number : 851288-52-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (breast)25.72 ± 3.95
HT-29 (colon)3.38
COLO-205 (colon)10.55

Flow cytometry analyses indicated that the compound induces apoptosis in these cell lines, with mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Notably, it was observed that treatment with the compound resulted in a significant reduction in tumor growth in vivo in mouse models, suggesting its potential as a therapeutic agent against cancer.

Antibacterial Activity

The compound has also shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus40
Escherichia coli200
Klebsiella pneumoniae500

These findings indicate that the compound's antibacterial efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity, particularly against pathogenic fungi such as Candida species. The antifungal efficacy is measured through zones of inhibition in culture assays:

Fungal StrainZone of Inhibition (mm)Reference
Candida albicans15
Aspergillus niger12

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Its structural components allow it to bind effectively to target enzymes or receptors, modulating their activity.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results showed a substantial decrease in tumor volume and an increase in apoptotic markers compared to control groups. This reinforces the potential utility of this compound as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What computational tools predict metabolic fate and metabolite identification?

  • Methodological Answer :
  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., oxidation of methoxyphenyl to catechol) .
  • HRMS/MS : Fragment ions (e.g., m/z 279 → 135 for imidazole cleavage) can confirm predicted metabolites .

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